5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, a piperazine moiety, and a pyrazine ring. The presence of these functional groups contributes to its potential biological activity and makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Fluorinated Pyrimidine Ring: The initial step involves the synthesis of the 5-fluoro-6-phenylpyrimidine ring. This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring.
Introduction of the Piperazine Moiety: The next step involves the coupling of the fluorinated pyrimidine ring with piperazine. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Pyrazine Ring: The final step involves the introduction of the pyrazine ring to the piperazine moiety. This can be achieved through a condensation reaction using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, such as cancer or infectious diseases, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-Fluoro-4-phenyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine and pyrimidine moiety but differs in its functional groups and overall structure.
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: This compound shares the fluorinated piperazine structure but has different substituents and ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c20-16-17(14-4-2-1-3-5-14)23-13-24-18(16)25-8-10-26(11-9-25)19(27)15-12-21-6-7-22-15/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXSNNBNWAOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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